

Measuring De Novo Lipogenesis Using ^{13}C Labeled Precursors: Application Notes and Protocols

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Compound of Interest

Compound Name: *Palmitic acid-1- ^{13}C*

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Introduction

De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates.[1][2] This fundamental process is essential for various cellular functions, including the formation of cell membranes, energy storage, and the production of signaling molecules.[3][4] Under normal physiological conditions, DNL is tightly regulated. However, its dysregulation is a hallmark of numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, type 2 diabetes, and certain cancers.[4][5][6][7] Consequently, the accurate measurement of DNL rates is crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions.[2][7]

The use of stable isotope-labeled precursors, particularly those enriched with Carbon-13 (^{13}C), coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful and precise method for tracing the flow of carbon from precursors into newly synthesized fatty acids.[1][2][8] This approach allows for the quantitative assessment of DNL in a variety of experimental models, from cell cultures to human subjects.[2][9][10]

Selection of ^{13}C Labeled Precursors

The choice of a ^{13}C labeled precursor is a critical step in designing a DNL study and depends on the specific biological question, the experimental model, and the metabolic pathway of interest. Different precursors enter the DNL pathway at various points, providing distinct insights into metabolic regulation.

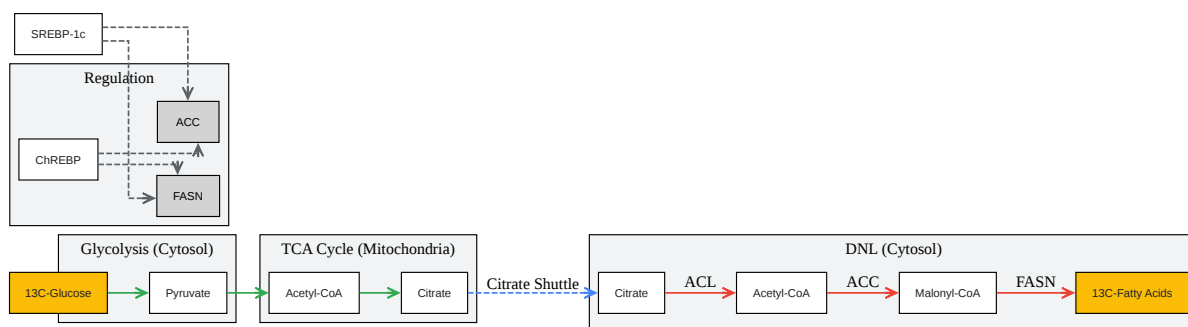
| Precursor | Common Labeled Form(s) | Metabolic Entry Point & Primary Use | Advantages | Disadvantages |
|-----------|--|---|---|---|
| Glucose | [U- ¹³ C ₆]glucose, D-Glucose- ¹³ C ₆ ,d ₇ , D-Glucose- ¹³ C ₂ ,d ₂ | Enters glycolysis and is a primary substrate for acetyl-CoA production in most cells.[2][3] | Traces the entire pathway from glucose uptake to fatty acid synthesis. Widely applicable to various cell types and in vivo models.[2][8] | Dilution in large endogenous glucose pools can be a factor in vivo.[11] |
| Acetate | [1- ¹³ C]acetate, [1,2- ¹³ C ₂]acetate | Directly converted to acetyl-CoA in the cytosol or mitochondria.[5][9] | Bypasses glycolysis, directly labeling the acetyl-CoA pool for lipogenesis.[5][9] Useful for studies in ruminants where acetate is a primary energy source.[12] | May not fully represent DNL from dietary carbohydrates.[9] |
| Fructose | D-Fructose- ¹³ C ₆ | Bypasses the main rate-limiting step of glycolysis, providing a potent source of acetyl-CoA.[1] | Particularly useful for studying hepatic DNL and the metabolic effects of high-fructose diets.[1] | Its metabolism is primarily hepatic, limiting its use for studying DNL in other tissues.[1] |
| Glutamine | [U- ¹³ C ₅]glutamine | Can be converted to citrate in the TCA cycle and contribute to the | Important for studying DNL in cancer cells, where glutamine | Less direct precursor for DNL compared to glucose or |

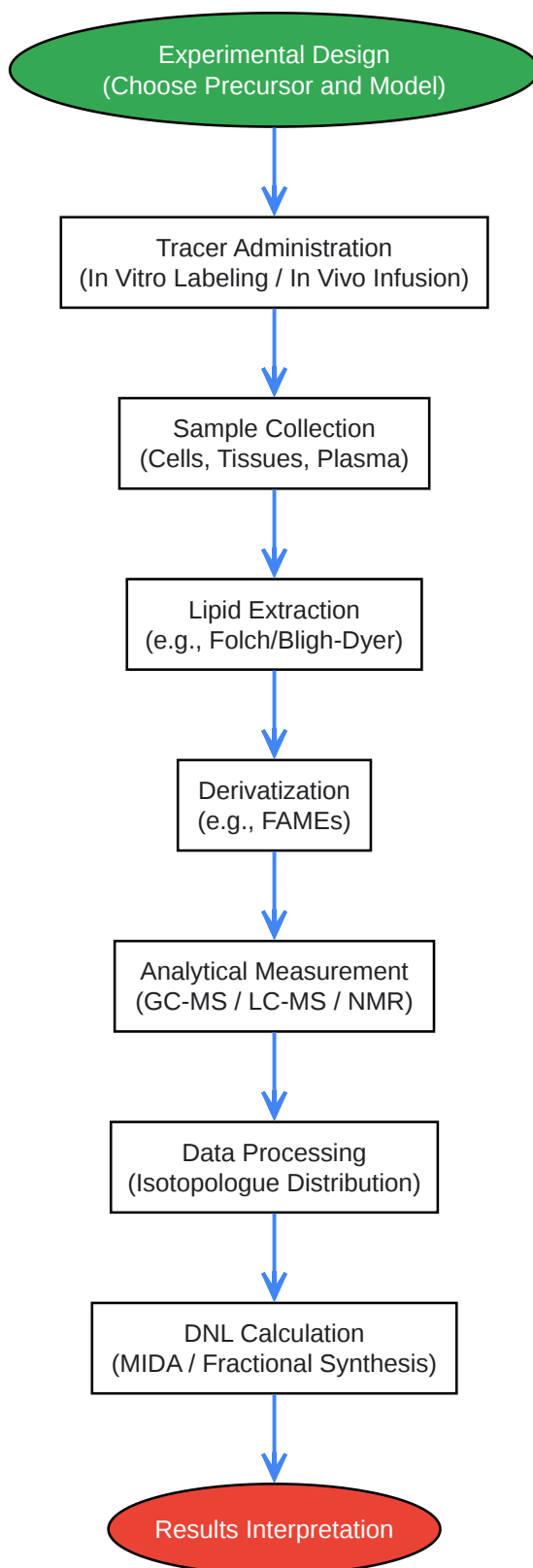
| | | | | |
|---------|---|--|--|---|
| | | lipogenic acetyl-CoA pool via reductive carboxylation. | is a key substrate. | acetate in many cell types. |
| Lactate | [U- ¹³ C ₃] lactate | Can be converted to pyruvate and subsequently to acetyl-CoA. | Relevant for studying DNL in tissues with high glycolytic rates or in specific pathological conditions. [10] | The contribution to DNL can be context-dependent. |

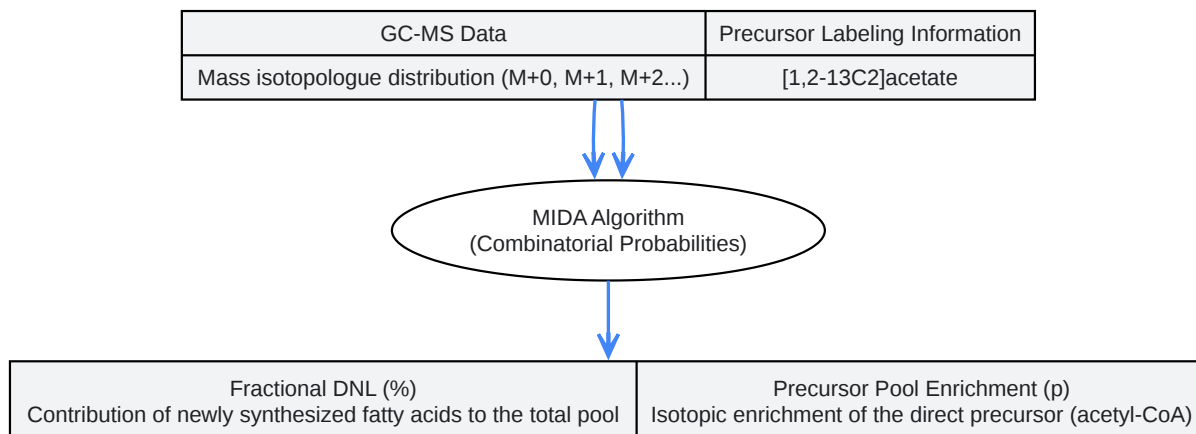
Signaling Pathways and Experimental Workflow

De Novo Lipogenesis Signaling Pathway

The synthesis of fatty acids from glucose involves a series of enzymatic steps and is tightly regulated by key transcription factors.







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